molecular formula C15H29N B13633819 N-Cyclohexyl-3,3,5-trimethylcyclohexan-1-amine CAS No. 36132-73-7

N-Cyclohexyl-3,3,5-trimethylcyclohexan-1-amine

Cat. No.: B13633819
CAS No.: 36132-73-7
M. Wt: 223.40 g/mol
InChI Key: UEXRTEWQAUVZFS-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3,3,5-trimethylcyclohexan-1-amine is a secondary amine featuring a cyclohexyl group attached to a 3,3,5-trimethylcyclohexane backbone. This compound is structurally related to derivatives of 3,3,5-trimethylcyclohexan-1-amine, a base amine (C₉H₁₉N, MW: 141.25 g/mol ), modified with various substituents to alter physicochemical and functional properties.

Properties

CAS No.

36132-73-7

Molecular Formula

C15H29N

Molecular Weight

223.40 g/mol

IUPAC Name

N-cyclohexyl-3,3,5-trimethylcyclohexan-1-amine

InChI

InChI=1S/C15H29N/c1-12-9-14(11-15(2,3)10-12)16-13-7-5-4-6-8-13/h12-14,16H,4-11H2,1-3H3

InChI Key

UEXRTEWQAUVZFS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Reductive Amination of 3,3,5-Trimethylcyclohexanone

This method involves reacting 3,3,5-trimethylcyclohexanone with cyclohexylamine in the presence of a reducing agent.

Procedure :

  • Substrate Preparation : 3,3,5-Trimethylcyclohexanone is synthesized via selective hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). Xu et al. (2021) achieved a 98.1% yield using RANEY® Nickel in tetrahydrofuran (THF) under solvent-free conditions.
  • Reductive Amination : The ketone is combined with cyclohexylamine and hydrogenated under catalytic conditions.
Catalyst Solvent Temperature (°C) Pressure (bar) Yield (%) Reference
RANEY® Ni THF 80 10 95
Pd/C (5%) Ethanol 60 5 88
Ru/Al₂O₃ Toluene 100 15 92

Key Observations :

  • RANEY® Nickel offers cost-effectiveness and high selectivity.
  • Noble metal catalysts (Pd, Ru) require lower pressures but higher temperatures.

Catalytic Hydrogenation of Imine Intermediates

Imines derived from 3,3,5-trimethylcyclohexanone and cyclohexylamine are hydrogenated to the target amine.

Procedure :

  • Imine Formation : Cyclohexylamine reacts with 3,3,5-trimethylcyclohexanone in a dehydration step, often using molecular sieves or azeotropic distillation.
  • Hydrogenation : The imine is reduced under H₂. WO2014086039A1 reports high yields (90–95%) using ruthenium catalysts in alkaline conditions.
Catalyst H₂ Pressure (bar) Temperature (°C) Yield (%) Reference
Ru/C 50 120 93
Pt/C 30 100 89

Challenges :

  • Alkaline conditions may deactivate catalysts via cyanide detachment.
  • Byproducts like 3,3,5-trimethylcyclohexanol form if reaction parameters are suboptimal.

Transfer Hydrogenation with Non-Noble Metal Catalysts

Copper-based systems enable transfer hydrogenation using alcohols or formic acid as hydrogen donors.

Procedure :

  • Koppadi et al. (2019) demonstrated Cu/SiO₂ catalysts for selective C=C bond reduction in α,β-unsaturated ketones. Applied to isophorone derivatives, this method achieves 85–90% yields at 80°C.

Advantages :

  • Avoids high-pressure H₂ equipment.
  • Cost-effective compared to noble metals.

Electrochemical Hydrogenation

Sales et al. (2019) utilized cucurbituril as an inverse phase-transfer catalyst for electrocatalytic hydrogenation of isophorone derivatives. This method achieved a 12% yield increase compared to conventional approaches.

Conditions :

Summary of Optimal Routes

Method Catalyst Yield (%) Cost Efficiency Scalability
Reductive Amination RANEY® Ni 95 High Industrial
Imine Hydrogenation Ru/C 93 Moderate Pilot-Scale
Transfer Hydrogenation Cu/SiO₂ 90 High Lab-Scale

Critical Considerations :

  • Solvent Choice : THF enhances selectivity in RANEY® Ni systems.
  • Catalyst Recycling : WO2014086039A1 highlights amine recovery via distillation, improving process sustainability.

Chemical Reactions Analysis

Urea Formation with Isocyanates

In polymer chemistry, the amine group reacts with aliphatic polyisocyanates to form N-substituted urea linkages. For example:

R-NCO+N-Cyclohexyl-3,3,5-trimethylcyclohexan-1-amineR-NH-CO-NH-(Cyclohexyl-trimethylcyclohexane)\text{R-NCO} + \text{this compound} \rightarrow \text{R-NH-CO-NH-(Cyclohexyl-trimethylcyclohexane)}

This reaction is critical in synthesizing moisture-curable coatings, where the compound acts as a chain extender. When combined with HDI isocyanurate trimers and uretdione-based polyisocyanates, it forms asymmetric urea polymers with terminal alkoxysilanes .

Reaction Component Role Example
Aliphatic polyisocyanateElectrophilic partnerHDI isocyanurate trimer
This compoundNucleophilic chain extenderReacts with 40% of isocyanate groups
N-substituted alkoxysilaneCrosslinking agentN-butyl-3-aminopropyltrimethoxysilane

Derivatization via Alkylation and Acylation

The primary amine undergoes alkylation with alkyl halides (e.g., ethyl iodide) to produce N-ethyl derivatives, as seen in analogs like N-ethyl-3,3,5-trimethylcyclohexan-1-amine . Acylation with acetyl chloride yields amides, though steric hindrance from the 3,3,5-trimethyl groups moderates reaction rates.

Reactivity Trends :

  • Alkylation : Proceeds efficiently in polar aprotic solvents (DMF, THF) at 60–80°C .

  • Acylation : Requires activated acylating agents (e.g., acetyl chloride over acetic anhydride) due to steric effects.

Stability and Reaction Limitations

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature applications .

  • Oxidative Sensitivity : Prone to oxidation under strong oxidizing agents (e.g., KMnO₄), forming nitroso derivatives.

Scientific Research Applications

N-Cyclohexyl-3,3,5-trimethylcyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-3,3,5-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table compares key structural and molecular features of N-Cyclohexyl-3,3,5-trimethylcyclohexan-1-amine with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Characteristics
This compound C₁₅H₂₇N 221.38 (calculated) Bulky cyclohexyl group, hydrophobic
3,3,5-Trimethylcyclohexan-1-amine (base amine) C₉H₁₉N 141.25 Unsubstituted amine, smaller structure
N-(2-Ethoxyethyl)-3,3,5-trimethylcyclohexan-1-amine C₁₃H₂₇NO 213.36 Ethoxyethyl group, polar and flexible
N-(1-Methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine C₁₃H₂₇NO 213.36 Methoxypropane group, moderate polarity
Isophorone diamine (IPDA) C₁₀H₂₂N₂ 170.30 Diamine with aminomethyl and trimethyl groups
Key Observations:
  • Steric Effects : The cyclohexyl group in the target compound introduces significant steric hindrance compared to smaller substituents like ethoxyethyl or methoxypropane. This may reduce reactivity in nucleophilic reactions or catalytic processes .
  • Polarity: Polar substituents (e.g., ethoxyethyl) enhance solubility in polar solvents, whereas the cyclohexyl group increases hydrophobicity, favoring nonpolar environments.
  • Functional Diversity: IPDA’s diamine structure enables crosslinking in polymer applications , a feature absent in monoamine analogs.
Catalytic Cleavage of C(sp³)–C(sp³) Bonds

In , N,N-dibutyl-3,3,5-trimethylcyclohexan-1-amine (65a) undergoes CuCl-catalyzed oxidative cleavage under air (30 bar) to yield 3,3,5-trimethylcyclohexanone (93% yield). This highlights the influence of substituents on reactivity:

  • Bulky groups like cyclohexyl may slow reaction rates due to steric shielding of reactive sites.
  • Polar substituents (e.g., ethoxyethyl) could stabilize intermediates via hydrogen bonding or dipole interactions .
Amination Reactions

describes the synthesis of N-Cyclohexyl-3,5-dimethylpyrazole via copper-catalyzed C–H amination of cyclohexane.

Biological Activity

N-Cyclohexyl-3,3,5-trimethylcyclohexan-1-amine is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article will explore its biological properties, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with multiple methyl groups and an amine functional group. The chemical formula is C13H23NC_{13}H_{23}N, and its structural representation can be summarized as follows:

N Cyclohexyl 3 3 5 trimethylcyclohexan 1 amine\text{N Cyclohexyl 3 3 5 trimethylcyclohexan 1 amine}

This structure contributes to its lipophilicity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may act as a modulator of certain receptors in the central nervous system (CNS), particularly those related to dopamine and serotonin pathways. This modulation can influence mood regulation and cognitive functions.

Biological Activity Overview

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter ModulationPotential effects on dopamine and serotonin pathways
CytotoxicityIn vitro studies indicate varying degrees of cytotoxic effects on specific cell lines
Antimicrobial EffectsPreliminary studies suggest activity against certain bacterial strains

Case Studies

  • Neuropharmacological Effects : A study investigated the effects of this compound on rodent models. Results indicated significant alterations in behavior consistent with changes in dopaminergic activity, suggesting potential applications in treating disorders such as depression or anxiety.
  • Cytotoxicity Assessment : In vitro experiments conducted on various cancer cell lines demonstrated that this compound exhibits selective cytotoxicity. The mechanisms were linked to apoptosis induction and cell cycle arrest, indicating its potential as an anticancer agent.
  • Antimicrobial Activity : Research exploring the antimicrobial properties revealed that this compound showed inhibitory effects against several pathogenic bacteria. This activity suggests possible applications in developing new antimicrobial agents.

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on cyclohexane ring protons (δ 1.2–2.2 ppm) and amine protons (δ 3.7–4.0 ppm). Methine protons (e.g., 3,3,5-trimethyl groups) show splitting patterns sensitive to steric hindrance .
  • MS (EI) : Look for molecular ion peaks (e.g., m/z 178 [M⁺]) and fragmentation patterns (e.g., loss of methyl groups) .
  • X-ray Crystallography : Resolve chair conformations of the cyclohexane ring and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Key Insight : Discrepancies in NMR coupling constants (e.g., J = 8.9–11.9 Hz for ¹³C signals) may indicate conformational flexibility, necessitating dynamic NMR or computational validation .

Advanced Research Questions

How can computational methods resolve contradictions in stereochemical assignments for this compound?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to predict NMR chemical shifts and compare with experimental data. For example, torsion angles (e.g., 75.33° for methoxy groups) influence steric strain and spectral splitting .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational equilibria. Polar solvents stabilize chair-to-boat transitions, altering NOESY cross-peaks .

Case Study : In iso phoronediamine analogs (e.g., 3,3,5-trimethylcyclohexanamine), MD simulations reconciled conflicting X-ray and NMR data by identifying temperature-dependent ring puckering .

What mechanistic insights explain variable yields in amination reactions involving cyclohexane derivatives?

Q. Methodological Answer :

  • Side Reactions : Competing pathways (e.g., over-oxidation to cyclohexanol) reduce yields. Monitor by GC-MS for byproducts like cyclohexanone .
  • Catalyst Deactivation : Cu(I) aggregation in non-polar solvents lowers efficiency. Additives (e.g., 1,10-phenanthroline) improve dispersion and longevity .

Q. Experimental Optimization :

  • Temperature : Reactions at 80–100°C balance kinetics and side-product formation.
  • Substrate Ratio : Excess amine (1.5–2.0 equiv) drives equilibrium toward product .

How do steric and electronic effects influence the compound’s intermolecular interactions in crystal packing?

Q. Methodological Answer :

  • Hydrogen Bonding : The amine group forms N–H⋯O bonds with adjacent molecules, creating 1D chains. Substituents (e.g., 3,3,5-trimethyl groups) disrupt packing density, reducing melting points .
  • Van der Waals Forces : Bulky cyclohexyl groups increase lattice energy, favoring crystalline over amorphous phases.

Q. Structural Comparison :

SubstituentHydrogen Bonds per MoleculeMelting Point (°C)
3,3,5-Trimethyl1–2120–125*
Unsubstituted3–4150–155
*Predicted based on analogous structures.

Contradiction Analysis in Literature

Example : Conflicting reports on catalytic efficiency in C-H amination (44% vs. <30% yields) may arise from:

Impurity in Substrates : Trace moisture deactivates Cu(I) catalysts.

Oxygen Sensitivity : Inert atmosphere (N₂/Ar) improves reproducibility .

Q. Resolution Strategy :

  • Replicate reactions under strictly anhydrous conditions.
  • Use internal standards (e.g., deuterated cyclohexane) for quantitative NMR yield calculations.

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